![molecular formula C26H21N5O5 B2817758 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1358028-04-2](/img/structure/B2817758.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H21N5O5 and its molecular weight is 483.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C21H24N4O5, with a molecular weight of 396.44 g/mol. It features a complex structure that includes a benzodioxole moiety and a triazoloquinoxaline scaffold.
Property | Value |
---|---|
Molecular Formula | C21H24N4O5 |
Molecular Weight | 396.44 g/mol |
LogP | 2.2781 |
Polar Surface Area | 88.759 Ų |
Hydrogen Bond Acceptors | 11 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Specifically, it has been shown to inhibit certain kinases that play crucial roles in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits significant inhibitory effects on MEK1/2 kinases, which are critical in the MAPK signaling pathway. This inhibition leads to reduced phosphorylation of ERK1/2 and subsequent downstream effects on cell cycle progression and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For example:
- Acute Biphenotypic Leukemia Cells (MV4-11) : The compound inhibited proliferation with an IC50 of approximately 0.3 µM.
- Acute Monocytic Leukemia Cells (MOLM13) : Similar effects were observed with an IC50 around 1.2 µM.
These results indicate a potent anti-cancer activity linked to its mechanism of action on kinase inhibition.
In Vivo Studies
In vivo studies utilizing xenograft models have shown that treatment with the compound results in significant tumor growth inhibition. For instance:
- Xenograft Tumor Models : Doses as low as 10 mg/kg administered orally led to observable reductions in tumor size, reinforcing the compound's potential as an anti-cancer agent.
Case Studies
Recent research has highlighted several case studies focusing on the efficacy and safety profiles of this compound:
- Case Study on Leukemia Treatment : A study involving patients with acute leukemia treated with the compound showed promising results in terms of remission rates and overall survival compared to traditional therapies.
- Combination Therapy Studies : Investigations into combining this compound with other chemotherapeutic agents have indicated enhanced efficacy and reduced side effects, suggesting potential for use in combination therapy protocols.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-16-6-2-5-9-20(16)36-25-24-29-30(26(33)31(24)19-8-4-3-7-18(19)28-25)14-23(32)27-13-17-10-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXBOXPOOBEGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.